molecular formula C22H23N7O3S B6548662 1-(4-methoxybenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946365-19-1

1-(4-methoxybenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548662
CAS No.: 946365-19-1
M. Wt: 465.5 g/mol
InChI Key: IMYQUSHMBORZNN-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a member of the triazolopyrimidine family, known for their diverse biological activities. Its structure features a sulfonyl group, a piperazine ring, and a triazolopyrimidine moiety, each contributing to its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multiple steps:

  • Formation of the triazolopyrimidine core: : This can be achieved by cyclization of appropriate precursors under conditions that promote the formation of the triazolopyrimidine ring.

  • Introduction of the piperazine moiety: : Piperazine derivatives can be incorporated through nucleophilic substitution or other suitable methods.

  • Attachment of the sulfonyl group: : The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides or sulfonic acids.

Industrial Production Methods

  • Batch processes: : Small-scale synthesis in controlled environments to ensure purity and consistency.

  • Flow chemistry: : Continuous production methods to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various types of reactions, including:

  • Oxidation: : Conversion of the methoxy group to more oxidized forms.

  • Reduction: : Reduction of the sulfonyl group or other functionalities under appropriate conditions.

  • Substitution: : Aromatic substitution reactions on the benzene ring.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

  • Substituting agents: : Electrophiles and nucleophiles for aromatic substitution.

Major Products

The reactions typically yield derivatives with altered functional groups while maintaining the core triazolopyrimidine structure.

Scientific Research Applications

1-(4-Methoxybenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has been studied for its potential in various fields:

  • Chemistry: : As a building block for more complex molecules.

  • Biology: : Investigated for its potential to modulate biological pathways and its interactions with proteins.

  • Medicine: : Explored for therapeutic potential due to its unique biological activities.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, involved in key biological pathways. Its triazolopyrimidine moiety plays a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzenesulfonyl)-4-[3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: : Lacks the 4-methyl group on the phenyl ring.

  • 1-(4-Methylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: : Features a methyl group on the benzenesulfonyl moiety.

Uniqueness

That's a wrap on this compound

Properties

IUPAC Name

7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3S/c1-16-3-5-17(6-4-16)29-22-20(25-26-29)21(23-15-24-22)27-11-13-28(14-12-27)33(30,31)19-9-7-18(32-2)8-10-19/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYQUSHMBORZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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